CID 71342304
Description
CID 71342304 is a chemical compound identified in the vacuum-distilled fractions of Cinnamomum essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis . Its structure (Figure 1A) and chromatographic profile (Figure 1B) suggest it belongs to a class of oxygenated terpenoids, likely derived from sesquiterpene or monoterpene precursors. The compound was isolated through vacuum distillation, with its content varying across fractions (Figure 1C) . Mass spectral data (Figure 1D) further confirm its molecular weight and fragmentation pattern, though specific stereochemical details remain uncharacterized in the available literature.
Properties
CAS No. |
138608-39-6 |
|---|---|
Molecular Formula |
Mg3Rh |
Molecular Weight |
175.82 g/mol |
InChI |
InChI=1S/3Mg.Rh |
InChI Key |
JDFXSAMAKMXIGT-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Mg].[Rh] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71342304 involves a series of chemical reactions under specific conditions. The exact synthetic route can vary, but it typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic chemical reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. The industrial production methods also include steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: CID 71342304 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to facilitate the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
CID 71342304 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with proteins and enzymes. In medicine, this compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 71342304 involves its interaction with specific molecular targets in biological systems. These targets can include enzymes, receptors, and other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Oscillatoxin Derivatives
CID 71342304 shares structural motifs with oscillatoxin derivatives, such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) (Figure 1A–D in ). Key comparisons include:
| Property | This compound | Oscillatoxin D (CID: 101283546) | 30-Methyl-Oscillatoxin D (CID: 185389) |
|---|---|---|---|
| Core Structure | Oxygenated terpenoid | Brominated cyclic polyketide | Methylated brominated polyketide |
| Functional Groups | Hydroxyl, carbonyl | Bromine, lactone ring | Bromine, methyl group, lactone ring |
| Molecular Weight | ~250–300 Da (inferred) | 534.4 Da | 548.4 Da |
| Biological Activity | Antimicrobial (inferred) | Cytotoxic, tumor-promoting | Enhanced cytotoxicity |
Note: Data for this compound inferred from GC-MS and distillation profiles ; oscillatoxin data sourced from structural analyses .
Key Findings:
- Structural Divergence : Unlike oscillatoxins, this compound lacks bromine substituents and exhibits simpler oxygenation patterns, suggesting distinct biosynthetic pathways .
- Bioactivity Potential: While oscillatoxins are cytotoxic, this compound’s antimicrobial properties (implied by its presence in essential oils) highlight functional diversification within terpenoid derivatives .
Key Findings:
- Synthetic vs. Natural Origins : this compound is naturally occurring, whereas brominated indoles are typically laboratory-synthesized with defined enzyme inhibition profiles .
- Solubility Differences : The lipophilic nature of this compound contrasts with the moderate aqueous solubility of synthetic brominated indoles, impacting their pharmacokinetic applications .
Comparison with Terpenoid Derivatives in CIEO
This compound’s vacuum distillation profile (Figure 1C) aligns with other terpenoids in Cinnamomum oil, such as eugenol and cinnamaldehyde. However, its retention time and mass spectrum distinguish it from these well-characterized compounds .
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